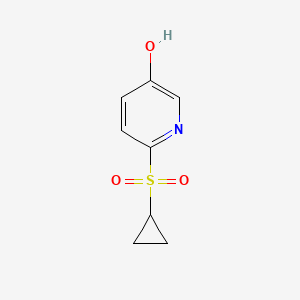
6-(Cyclopropylsulfonyl)-3-pyridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Cyclopropylsulfonyl)-3-pyridinol is an organic compound that features a pyridine ring substituted with a cyclopropylsulfonyl group at the 6-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylsulfonyl)-3-pyridinol typically involves the introduction of the cyclopropylsulfonyl group onto the pyridine ring, followed by the hydroxylation at the 3-position. One common method involves the use of cyclopropylsulfonyl chloride as the sulfonylating agent, which reacts with a suitable pyridine derivative under basic conditions. The hydroxylation can be achieved using various oxidizing agents under controlled conditions to ensure selective substitution at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and hydroxylation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Cyclopropylsulfonyl)-3-pyridinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-pyridone derivatives.
Reduction: Formation of 6-(cyclopropylthio)-3-pyridinol.
Substitution: Formation of various substituted pyridinol derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Cyclopropylsulfonyl)-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Cyclopropylsulfonyl)-3-pyridinol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form strong interactions with active sites, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Methylsulfonyl)-3-pyridinol
- 6-(Ethylsulfonyl)-3-pyridinol
- 6-(Phenylsulfonyl)-3-pyridinol
Uniqueness
6-(Cyclopropylsulfonyl)-3-pyridinol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other sulfonyl derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H9NO3S |
|---|---|
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
6-cyclopropylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C8H9NO3S/c10-6-1-4-8(9-5-6)13(11,12)7-2-3-7/h1,4-5,7,10H,2-3H2 |
InChI-Schlüssel |
FQBFQJCCESVBLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1S(=O)(=O)C2=NC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


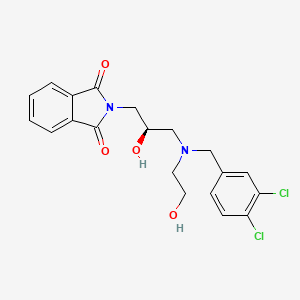
![1,2,3,4,5,6-Hexakis[(3-methylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008161.png)

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)


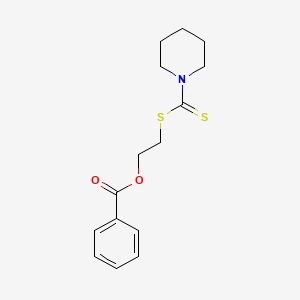
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
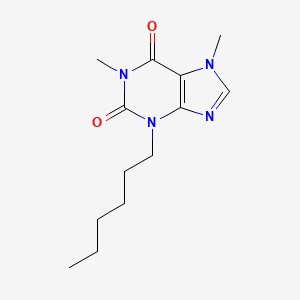
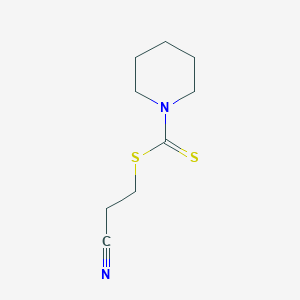
![5-Chloro-2-[(chloromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14008215.png)

